N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-({bicyclo[111]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is a compound that features a bicyclo[111]pentane (BCP) core, which is a highly strained carbocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of BCP derivatives, including this compound, often involves continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species . This approach provides an efficient and scalable method for producing these compounds in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, mimicking the effects of other functional groups. This bioisosteric replacement can enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.
Cubanes: Another class of highly strained carbocycles with unique structural properties.
Higher bicycloalkanes: Compounds with larger ring systems that also exhibit interesting chemical properties.
Uniqueness
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide functional group, which imparts distinct chemical and physical properties. This compound’s ability to serve as a bioisostere for various functional groups makes it particularly valuable in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H10F3NO |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6(13)12-4-7-1-5(2-7)3-7/h5H,1-4H2,(H,12,13) |
InChI Key |
GWYDFDMINNAUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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